2,3-Furandione

Descripción general

Descripción

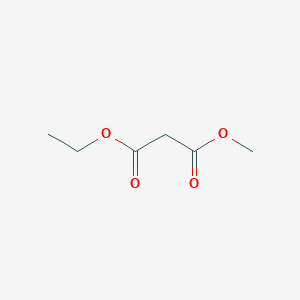

2,3-Furandione, also known as Dihydro-4,4-dimethyl-2,3-furandione, is an activated keto compound . It’s an enantioselective hydrogenation . The empirical formula is C6H8O3 and the molecular weight is 128.13 . It’s used in the synthesis of pantothenic acid .

Synthesis Analysis

Novel pyrimidine-2(1H)-one and pyrimidine-2(1H)-thione derivatives can be efficiently synthesized in good yields from 2,3-furandiones .

Molecular Structure Analysis

The molecular structure of 2,3-Furandione can be viewed using Java or Javascript .

Chemical Reactions Analysis

Succinic anhydride, a similar compound to 2,3-Furandione, hydrolyzes readily to give succinic acid. With alcohols (ROH), a similar reaction occurs, delivering the monoester .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Furandione include a molecular weight of 126.1100 and a formula weight of 128.13 . It’s soluble in dichloromethane .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

2,3-Furandione demonstrates a variety of chemical reactions, proving its versatility in organic synthesis. For instance, it combines with N-sulfinylamines or sulfur diimides to produce pyrrole-2,3-diones, and with N-tosylsulfinylamine, it forms (α-iminobenzyl)furandione. These reactions involve novel rearrangements and have been confirmed by X-ray diffraction analysis and O-labeling experiments, indicating the potential of 2,3-Furandione in synthesizing complex organic compounds (Heilmayer et al., 1993). Additionally, 2,3-Furandione has been used as a synthon in the synthesis of various heterocyclic systems, showcasing its multifunctional character (Schmidt & Zimmer, 1981).

Environmental Applications

Furandiones, including 2,3-Furandione, are products of the photooxidation of volatile organic compounds and contribute to secondary organic aerosol (SOA). The development of methods for quantifying furandiones in ambient aerosol is crucial for assessing anthropogenic SOA and understanding its environmental impact. Such studies have been conducted, providing valuable insights into the environmental relevance of these compounds (Al-Naiema et al., 2017).

Novel Compound Synthesis

Research on 2,3-Furandione has led to the synthesis of novel compounds. For example, pyrimidine-2(///)-one and pyrimidine-2(///)-thione derivatives have been synthesized from 4-/>-methylbenzoyl-5-/7-methylphenyl-2,3-furandione, demonstrating the compound's utility in creating new chemical entities with potential applications in various fields (Koca & Yıldırım, 2009).

Electrochemical Applications

The electrochemical reduction of 3-phenyl azo-2,4(3H,5H)-furandione has been studied, revealing insights into its potential applications in electrochemistry. This research provides a foundation for understanding the electroreduction pathways of similar compounds (Helmy, 1997).

Mecanismo De Acción

Safety and Hazards

When handling 2,3-Furandione, it’s important to wear personal protective equipment and avoid dust formation. It should only be used under a chemical fume hood. Avoid breathing in dust, vapor, mist, or gas. Do not ingest . It’s also important to note that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Propiedades

IUPAC Name |

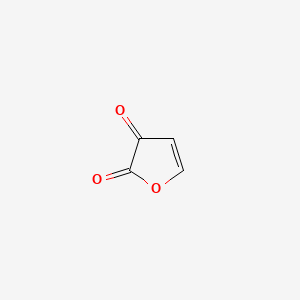

furan-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAODRFIZLKITMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544438 | |

| Record name | Furan-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Furandione | |

CAS RN |

62094-45-5 | |

| Record name | Furan-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B3054765.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)